![molecular formula C21H13BrClN3O4S B2653194 7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one CAS No. 897617-90-2](/img/no-structure.png)
7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an imidazo[1,2-a]pyridine group, a chromen-4-one group, and a thiazole group. These groups are common in many biologically active compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core structures (imidazo[1,2-a]pyridine, chromen-4-one, and thiazole), followed by various functionalization reactions to introduce the other groups. The exact synthetic route would depend on many factors, including the desired yield, the available starting materials, and the specific reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s stability and could also influence its reactivity.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the bromo and chloro groups could potentially undergo substitution reactions, while the chromen-4-one group could participate in addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar, while the various functional groups could form hydrogen bonds, influencing its solubility in different solvents.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Several studies have focused on the synthesis and biological evaluation of compounds with structures related to the one . For example, the synthesis of novel 7-hydroxy-4-phenylchromen-2-one–linked triazole moieties demonstrated potent cytotoxic agents against a panel of human cancer cell lines, indicating the potential for anticancer applications (Liu et al., 2017). Additionally, compounds derived from chromen-2-ones have been synthesized and shown to exhibit antiproliferative effects, suggesting their utility in cancer research (Gawai et al., 2019).
Antimicrobial and Antifungal Activities
Research has also explored the antimicrobial and antifungal potential of chromen-2-one derivatives. Mahesh et al. (2022) synthesized oxadiazole derivatives containing 2H-chromen-2-one moiety and screened them for antibacterial and antifungal activities, revealing their potential as novel antibacterial and antifungal agents (Mahesh et al., 2022).
Antioxidant and Antitumor Activities
Further, the synthesis of thiazolopyrimidines, pyrrolothiazolopyrimidines, and triazolopyrrolothiazolopyrimidines derivatives has been carried out, with some compounds exhibiting promising antioxidant and antitumor activities (Abu‐Hashem et al., 2011). This suggests the relevance of such compounds in the development of new therapeutic agents.
Green Chemistry and Catalysis
The synthesis of novel derivatives using green chemistry principles has also been reported. For instance, the use of acidic ionic liquid as a reusable catalyst under solvent-free conditions for the synthesis of thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-ones showcases an environmentally friendly approach to the generation of potentially biologically active compounds (Reddy & Jeong, 2016).
Safety And Hazards
Without specific data, it’s hard to predict the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.
Orientations Futures
Further studies could be conducted to explore the potential applications of this compound, particularly in the field of medicinal chemistry. These could include testing its biological activity against various targets, optimizing its structure for improved potency or selectivity, and investigating its pharmacokinetic properties.
Propriétés
Numéro CAS |
897617-90-2 |
|---|---|
Nom du produit |
7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one |
Formule moléculaire |
C21H13BrClN3O4S |
Poids moléculaire |
518.77 |
Nom IUPAC |
7-[(3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy]-5-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C21H13BrClN3O4S/c1-10-24-15(9-31-10)13-7-30-17-5-12(4-16(27)19(17)20(13)28)29-8-14-21(22)26-6-11(23)2-3-18(26)25-14/h2-7,9,27H,8H2,1H3 |
Clé InChI |
ZWBSTGXGCCJSIP-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C2=COC3=CC(=CC(=C3C2=O)O)OCC4=C(N5C=C(C=CC5=N4)Cl)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2653113.png)
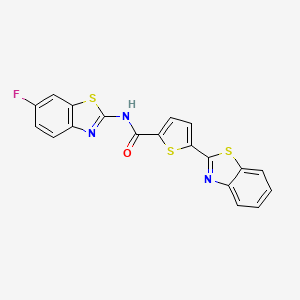
![2-chloro-6-(4-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2653116.png)
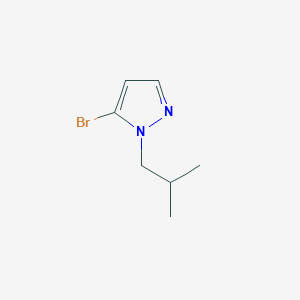
![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2653119.png)
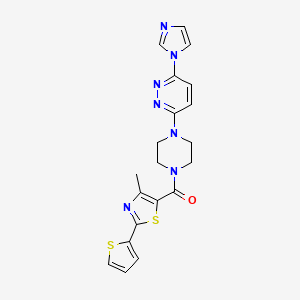
![N-cyclopentyl-4-({3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}methyl)benzamide](/img/structure/B2653122.png)
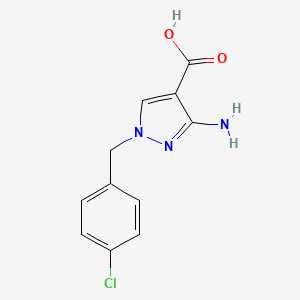
![N-[(1-Thiophen-2-ylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2653125.png)
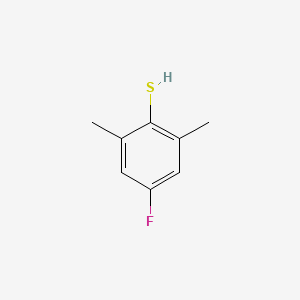
![[3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid](/img/structure/B2653129.png)
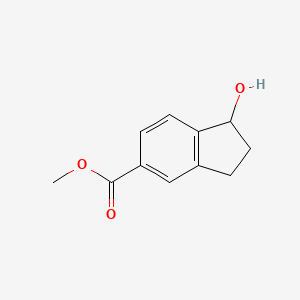
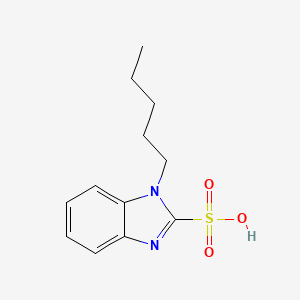
![8-(4-ethoxyphenyl)-2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2653134.png)